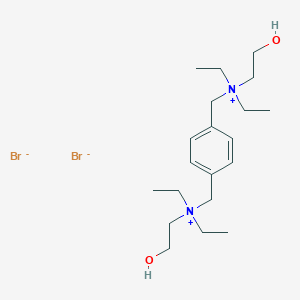
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (p-phenylenedimethylene)bis(diethyl(2-hydroxyethyl)-, dibromide, also known as ethidium bromide, is a fluorescent intercalating agent commonly used in molecular biology research. It is widely used to stain DNA and RNA in agarose gel electrophoresis to visualize the bands under UV light. Ethidium bromide is a small molecule that can intercalate between the base pairs of DNA and RNA, which results in a significant increase in fluorescence intensity.
Wirkmechanismus
Ethidium bromide intercalates between the base pairs of DNA and RNA, causing a significant increase in fluorescence intensity. This is due to the fact that AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is a planar molecule that can stack on top of the base pairs and disrupt the hydrogen bonding between them. This results in a distortion of the DNA or RNA helix, which causes an increase in fluorescence intensity. The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is shown below:
Biochemische Und Physiologische Effekte
Ethidium bromide is a mutagenic and carcinogenic compound, and its use should be handled with care. It can cause DNA damage and mutations, which can lead to cancer and other diseases. Ethidium bromide can also cause skin irritation and respiratory problems if it is inhaled or comes into contact with the skin. Therefore, it is important to follow proper safety protocols when handling AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is its ability to stain DNA and RNA in agarose gel electrophoresis. It is a simple and cost-effective method for visualizing nucleic acids. However, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide has several limitations. It is a mutagenic and carcinogenic compound, and its use should be handled with care. In addition, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide cannot distinguish between single-stranded and double-stranded DNA or RNA, and it cannot detect small fragments of nucleic acids.
Zukünftige Richtungen
There are several future directions for the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in molecular biology research. One potential direction is the development of safer alternatives to AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide for staining DNA and RNA in agarose gel electrophoresis. Another direction is the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in the study of DNA-protein interactions and chromatin structure. Ethidium bromide can also be used in the detection of SNPs and in the study of genetic variation. Finally, the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in fluorescence microscopy can be further developed to visualize DNA in live cells.
Synthesemethoden
Ethidium bromide can be synthesized by the reaction of p-phenylenediamine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with bromine to yield AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide. The chemical structure of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is shown below:
Wissenschaftliche Forschungsanwendungen
Ethidium bromide is widely used in molecular biology research for staining DNA and RNA in agarose gel electrophoresis. It is also used in fluorescence microscopy to visualize DNA in live cells. In addition, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is used in the detection of single nucleotide polymorphisms (SNPs) and in the study of DNA-protein interactions. Ethidium bromide is a versatile tool for studying DNA and RNA, and its use has contributed to many important discoveries in molecular biology.
Eigenschaften
CAS-Nummer |
101710-61-6 |
|---|---|
Produktname |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE |
Molekularformel |
C20H38Br2N2O2 |
Molekulargewicht |
498.3 g/mol |
IUPAC-Name |
[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide |
InChI |
InChI=1S/C20H38N2O2.2BrH/c1-5-21(6-2,13-15-23)17-19-9-11-20(12-10-19)18-22(7-3,8-4)14-16-24;;/h9-12,23-24H,5-8,13-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YMHJSUFHNFPYCG-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CC)CCO.[Br-].[Br-] |
Kanonische SMILES |
CC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CC)CCO.[Br-].[Br-] |
Synonyme |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROM IDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



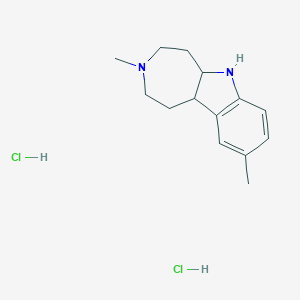
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
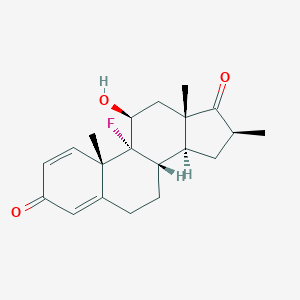


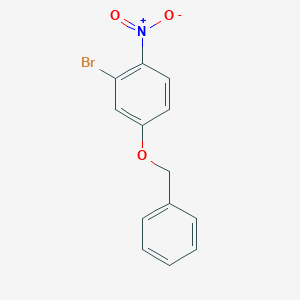
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
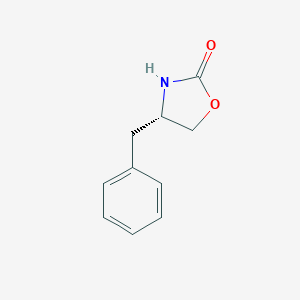
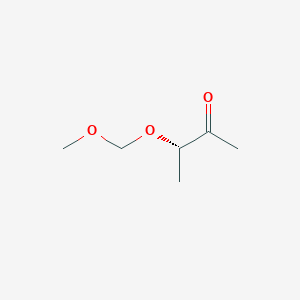
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

